Hydrobromide Salt vs. Free Base: Aqueous Solubility and Handling Differentiation
The target compound is supplied as a pre-formed hydrobromide salt (C₁₂H₉BrN₂O₂S, MW 325.18), whereas the closest commercially available free base analog is N-thiazol-2-ylmethyl-phthalimide (CAS 103863-35-0, C₁₂H₈N₂O₂S, MW 244.27). The hydrobromide salt increases the molecular weight by approximately 33% (80.91 g/mol difference), a change that typically confers measurably higher aqueous solubility for phthalimide-derived structures. While direct experimentally measured solubility values for both compounds under identical conditions are not publicly available, the free base exhibits a calculated LogP of 1.88, predicting limited aqueous solubility . The hydrobromide counterion is expected to reduce LogD₇.₄ by at least 1–2 log units through ionization, translating to an estimated 10- to 100-fold improvement in aqueous solubility at physiological pH, a class-level inference supported by general salt-form behavior of weak-base heterocycles [1]. This difference is operationally meaningful: the free base may require DMSO or organic co-solvents for dissolution at millimolar concentrations, while the hydrobromide salt is more likely to achieve target concentrations in aqueous buffers without exceeding recommended DMSO levels, reducing solvent-induced assay artifacts.
| Evidence Dimension | Aqueous solubility (estimated from LogP/LogD) |
|---|---|
| Target Compound Data | Hydrobromide salt; estimated LogD₇.₄ shift of −1 to −2 log units vs. free base; expected aqueous solubility improvement of 10–100× (class-level estimate) [1] |
| Comparator Or Baseline | Free base (CAS 103863-35-0); calculated LogP = 1.88 |
| Quantified Difference | MW increase of 80.91 g/mol (33%); estimated solubility enhancement of 10–100× at pH 7.4 |
| Conditions | Estimated from calculated LogP of free base and general salt solubility principles for weak-base heterocycles with pKa ~3–5 |
Why This Matters
For procurement decisions in assay development or medicinal chemistry, the pre-formed hydrobromide salt eliminates the need for in situ salt formation and reduces the risk of poor aqueous solubility causing false-negative or variable results in biochemical and cell-based assays.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Class-level principle: salt formation of weak bases typically improves aqueous solubility by 10- to 1000-fold. View Source
